3-Chloro-5,6-diethylpyrazine-2-carbonitrile
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Overview
Description
3-Chloro-5,6-diethylpyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C9H10ClN3. It is a derivative of pyrazine, characterized by the presence of chloro, diethyl, and carbonitrile functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-diethylpyrazine-2-carbonitrile typically involves the reaction of 3,5-diethylpyrazine-2-carbonitrile with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 3,5-diethylpyrazine-2-carbonitrile
Chlorinating Agent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux for several hours
The reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6-diethylpyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.
Major Products
Nucleophilic Substitution: Substituted pyrazines with various functional groups.
Oxidation: Pyrazine N-oxides.
Reduction: Primary amines.
Scientific Research Applications
3-Chloro-5,6-diethylpyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6-diethylpyrazine-2-carbonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,5-dimethylpyrazine
- 3-Chloro-5,6-dimethylpyrazine
- 3-Chloro-2-ethylpyrazine
Uniqueness
3-Chloro-5,6-diethylpyrazine-2-carbonitrile is unique due to the presence of both diethyl and carbonitrile groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
3-chloro-5,6-diethylpyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-3-6-7(4-2)13-9(10)8(5-11)12-6/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYFXVGDENUCRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C#N)Cl)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633302 |
Source
|
Record name | 3-Chloro-5,6-diethylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181284-17-3 |
Source
|
Record name | 3-Chloro-5,6-diethyl-2-pyrazinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181284-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5,6-diethylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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